molecular formula C17H25FN2O3S2 B2730905 4-fluoro-2-methyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzene-1-sulfonamide CAS No. 2380170-30-7

4-fluoro-2-methyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzene-1-sulfonamide

Cat. No.: B2730905
CAS No.: 2380170-30-7
M. Wt: 388.52
InChI Key: JALDFFDYDSYASD-UHFFFAOYSA-N
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Description

4-fluoro-2-methyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzene-1-sulfonamide is a complex organic compound that features a combination of fluorine, methyl, morpholine, and thianyl groups attached to a benzenesulfonamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-2-methyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the benzenesulfonamide core. The introduction of the fluorine and methyl groups can be achieved through electrophilic aromatic substitution reactions. The morpholine and thianyl groups are then introduced via nucleophilic substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-2-methyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert nitro groups to amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-fluoro-2-methyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzene-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-fluoro-2-methyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. In receptor binding studies, it may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-2-methyl-N-[2-(morpholin-4-yl)ethyl]aniline
  • 4-Fluoro-N-methyl-N-(2-morpholin-4-yl-2-oxo-ethyl)benzenesulfonamide
  • 4-Fluoro-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide

Uniqueness

4-fluoro-2-methyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzene-1-sulfonamide is unique due to the presence of the thianyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to specific targets or alter its reactivity compared to similar compounds.

Properties

IUPAC Name

4-fluoro-2-methyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25FN2O3S2/c1-14-12-15(18)2-3-16(14)25(21,22)19-13-17(4-10-24-11-5-17)20-6-8-23-9-7-20/h2-3,12,19H,4-11,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JALDFFDYDSYASD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2(CCSCC2)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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